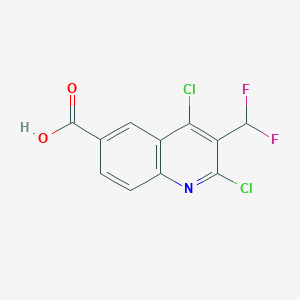
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid
Description
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .
Propriétés
IUPAC Name |
2,4-dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2NO2/c12-8-5-3-4(11(17)18)1-2-6(5)16-9(13)7(8)10(14)15/h1-3,10H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJOWIYNRFKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(C(=N2)Cl)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield quinoline derivatives . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex quinoline derivatives.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various infections.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dichloro-3-(difluoromethyl)quinoline-6-carboxylic acid include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinine: Another antimalarial compound with a long history of use.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity. What sets this compound apart is its unique combination of halogen atoms, which can enhance its biological activity and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


